Enhanced Thermal Stability and Crystallinity vs. 3,5-Dibromosalicylic Acid
The acetylation of the phenolic hydroxyl in 3,5-dibromosalicylic acid to yield 2-acetoxy-3,5-dibromobenzoic acid results in a measurable and significant increase in melting point, indicating stronger intermolecular interactions and improved solid-state stability. While no direct head-to-head study exists, cross-study comparable data shows a melting point of 156 °C for the target compound versus a melting point range of 105-106 °C for its direct precursor, 3,5-dibromosalicylic acid . This 50 °C difference can be attributed to the replacement of a hydrogen bond donor (-OH) with an acceptor (-OCOCH3) and the increased molecular weight, which alters crystal packing forces.
| Evidence Dimension | Melting Point (Solid-State Thermal Stability) |
|---|---|
| Target Compound Data | 156 °C |
| Comparator Or Baseline | 3,5-Dibromosalicylic acid (CAS 3147-55-5): 105-106 °C |
| Quantified Difference | Approximately 50 °C higher |
| Conditions | Literature-reported melting points under standard atmospheric pressure. |
Why This Matters
A higher melting point correlates with improved handling properties and long-term storage stability, making it a more robust building block for automated synthesis and material science applications where thermal processing is required.
